molecular formula C13H17BClFO3 B6301439 3-Chloro-2-fluoro-4-methoxyphenylboronic acid pinacol ester CAS No. 2121512-36-3

3-Chloro-2-fluoro-4-methoxyphenylboronic acid pinacol ester

Cat. No.: B6301439
CAS No.: 2121512-36-3
M. Wt: 286.53 g/mol
InChI Key: AWPRRHDTTWLPNR-UHFFFAOYSA-N
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Description

3-Chloro-2-fluoro-4-methoxyphenylboronic acid pinacol ester is an organoboron compound with the molecular formula C13H17BClFO3. It is widely used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, which are essential for forming carbon-carbon bonds in the synthesis of various organic molecules .

Mechanism of Action

Target of Action

The primary targets of 3-Chloro-2-fluoro-4-methoxyphenylboronic acid pinacol ester are organic compounds in organic synthesis . This compound is a type of pinacol boronic ester, which are highly valuable building blocks in organic synthesis .

Mode of Action

This compound interacts with its targets through a process known as protodeboronation . Protodeboronation is a radical approach that involves the removal of the boron moiety from the boronic ester .

Biochemical Pathways

The affected biochemical pathway is the Suzuki–Miyaura coupling . This is a carbon–carbon bond-forming reaction that involves the use of a palladium catalyst . The boron moiety in the boronic ester can be converted into a broad range of functional groups, including oxidations, aminations, halogenations, and C–C-bond-formations such as alkenylations, alkynylations, and arylations .

Pharmacokinetics

It’s known that the stability of boronic esters like this compound can pose challenges for their removal at the end of a sequence if required . While boranes undergo efficient protodeboronation with propionic acid by protonolysis or hydrogenation at elevated temperatures, boronic esters usually do not .

Result of Action

The result of the compound’s action is the formal anti-Markovnikov alkene hydromethylation . This is a valuable transformation that was applied to methoxy protected (−)-Δ8-THC and cholesterol . The protodeboronation was further used in the formal total synthesis of δ- ( R )-coniceine and indolizidine 209B .

Action Environment

The action of this compound can be influenced by environmental factors. For instance, the pH strongly influences the rate of the reaction, which is considerably accelerated at physiological pH . Therefore, care must be taken when considering these boronic pinacol esters for pharmacological purposes .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-2-fluoro-4-methoxyphenylboronic acid pinacol ester typically involves the reaction of 3-Chloro-2-fluoro-4-methoxyphenylboronic acid with pinacol in the presence of a dehydrating agent. The reaction is usually carried out under an inert atmosphere to prevent oxidation and hydrolysis of the boronic acid .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale batch reactions using similar synthetic routes. The process is optimized for yield and purity, with careful control of reaction conditions such as temperature, solvent, and reaction time to ensure consistent product quality .

Chemical Reactions Analysis

Types of Reactions

3-Chloro-2-fluoro-4-methoxyphenylboronic acid pinacol ester primarily undergoes substitution reactions, particularly in Suzuki-Miyaura cross-coupling reactions. It can also participate in oxidation and reduction reactions under specific conditions .

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reactants used. In Suzuki-Miyaura coupling, the product is typically a biaryl compound, which is a key intermediate in the synthesis of pharmaceuticals, agrochemicals, and organic materials .

Scientific Research Applications

3-Chloro-2-fluoro-4-methoxyphenylboronic acid pinacol ester has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

  • 4-Methoxyphenylboronic acid pinacol ester
  • 4-Chloro-2-fluoro-3-methoxyphenylboronic acid
  • Phenylboronic acid pinacol ester

Uniqueness

3-Chloro-2-fluoro-4-methoxyphenylboronic acid pinacol ester is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This makes it particularly useful in selective cross-coupling reactions where other boronic esters may not perform as effectively .

Properties

IUPAC Name

2-(3-chloro-2-fluoro-4-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17BClFO3/c1-12(2)13(3,4)19-14(18-12)8-6-7-9(17-5)10(15)11(8)16/h6-7H,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWPRRHDTTWLPNR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(C(=C(C=C2)OC)Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17BClFO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501135966
Record name 1,3,2-Dioxaborolane, 2-(3-chloro-2-fluoro-4-methoxyphenyl)-4,4,5,5-tetramethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501135966
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

286.53 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2121512-36-3
Record name 1,3,2-Dioxaborolane, 2-(3-chloro-2-fluoro-4-methoxyphenyl)-4,4,5,5-tetramethyl-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2121512-36-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,3,2-Dioxaborolane, 2-(3-chloro-2-fluoro-4-methoxyphenyl)-4,4,5,5-tetramethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501135966
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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